molecular formula C6H6N3O3D3 B602502 Metronidazole-d3 CAS No. 83413-09-6

Metronidazole-d3

货号 B602502
CAS 编号: 83413-09-6
分子量: 174.18
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metronidazole is an oral synthetic antiprotozoal and antibacterial agent . It is used to treat a variety of conditions such as Amebiasis, Bacterial Infection, Bacterial Vaginosis, and others . Metronidazole is a nitroimidazole antibiotic that is used specifically for anaerobic bacteria and protozoa .


Synthesis Analysis

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . Two series of metronidazole derivatives (ester derivatives and ether derivatives) were prepared reacting metronidazole and its acetic acid oxidized form with menthol, thymol, carvacrol, and eugenol .


Molecular Structure Analysis

Metronidazole has a molecular weight of 171.1540 . It has a nitro functional group (-NO 2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 . The heterocycles are aromatic, sharing a conjugated system of single and double bonds .


Chemical Reactions Analysis

Nitroimidazoles, like Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .


Physical And Chemical Properties Analysis

Metronidazole has a molecular weight of 171.15 and is soluble in DMSO . It is a low molecular weight compound that diffuses across the cell membranes of anaerobic and aerobic microorganisms .

科学研究应用

Metronidazole in Treatment of Infections

Metronidazole, a mainstay in the treatment of anaerobic bacterial infections, remains effective against infections like trichomoniasis, amoebiasis, and giardiasis. It shows good clinical results in treating infections caused by Bacteroides species, fusobacteria, and clostridia, and in vaginosis due to Gardnerella vaginalis. Despite long-term use, resistance rates remain generally low, with some exceptions in specific pathogens like Helicobacter pylori (Löfmark, Edlund, & Nord, 2010).

Photocatalytic Degradation of Metronidazole

Metronidazole's degradation from aquatic solutions was studied using TiO2/Fe+3 as a nano-photocatalyst. The study tested various parameters and found that the optimal conditions for removing metronidazole were a nano-photocatalyst concentration of 500 mg/L, a pH of 11, and a contact time of 120 minutes, achieving a removal efficiency of 97% from synthetic solutions and 69.85% from pharmaceutical wastewater (Malakootian, Olama, & Nasiri, 2018).

Chromosomal Breakage by Metronidazole

Metronidazole's action in the B. fragilis group suggests that it induces chromosomal breakage in susceptible cells. This interaction with DNA, leading to strand breakage, has been observed in other bacteria like Escherichia coli and demonstrates metronidazole's effectiveness against this group (Diniz et al., 2000).

Metronidazole Metabolism and Resistance Mechanisms

Research highlights the complexity of metronidazole's metabolism and its associated cytotoxicity. Although its reduction (activation) under low oxygen conditions leads to cytotoxicity, it's unclear if this contributes to the cytotoxicity profile or if it’s due to imidazole ring fragmentation and subsequent metabolites. The paper also examines resistance mechanisms to metronidazole, which remains somewhat elusive despite its widespread use (Dingsdag & Hunter, 2018).

Antibacterial Activity of Metronidazole-Derived Carbon Nanodots

A novel study explored the synthesis of photoluminescent carbon nanodots (CNDs) from Metronidazole. These CNDs showed selective antibacterial activity against obligate anaerobes like Porphyromonas gingivalis, offering a new approach for preparing multifunctional carbon dots and their potential use in the theranostics of various diseases (Liu et al., 2017).

Plasmid-Mediated Metronidazole Resistance in Clostridioides difficile

A groundbreaking study discovered plasmid-mediated resistance to metronidazole in Clostridioides difficile. The research identified a 7kb plasmid, pCD-METRO, which correlated with stable metronidazole resistance and was found in resistant strains from multiple countries. This discovery has significant implications for the treatment and diagnostics of Clostridioides difficile infections (Boekhoud et al., 2019; Boekhoud et al., 2020).

安全和危害

Metronidazole may cause serious side effects including nervous system problems, inflammation of the brain and spinal cord membranes, numbness or tingling in the hands or feet, and seizures . It is also advised not to consume alcohol or products containing alcohol or propylene glycol during treatment with metronidazole .

未来方向

Despite more than 60 years of research, the metabolism of metronidazole and associated cytotoxicity is not definitively characterized . There are ongoing efforts to develop new nitroimidazole compounds, specifically metronidazole derivatives, possessing improved biological activity .

属性

CAS 编号

83413-09-6

产品名称

Metronidazole-d3

分子式

C6H6N3O3D3

分子量

174.18

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

443-48-1 (unlabelled)

标签

Metronidazole

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。